4-BROMO-5-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE
Description
4-Bromo-5-methyl-3-(2-phenylhydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one (CAS: 304479-68-3) is a substituted indole derivative featuring a bromo group at position 4, a methyl group at position 5, and a phenylhydrazone moiety at position 3 of the indole core. The molecule exists in two stereoisomeric forms [(3E) and (3Z)], with the Z-isomer being more thermodynamically stable due to reduced steric hindrance between substituents . Its molecular formula is C₁₅H₁₂BrN₃O₂, with a molecular weight of 346.18 g/mol.
Properties
IUPAC Name |
4-bromo-5-methyl-3-phenyldiazenyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-9-7-8-11-12(13(9)16)14(15(20)17-11)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URONRAWZUCKMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=CC=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-BROMO-5-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-methylindole and phenylhydrazine.
Condensation Reaction: The key step involves the condensation of 4-bromo-5-methylindole with phenylhydrazine under acidic or basic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the final indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
“4-BROMO-5-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazines or amines.
Scientific Research Applications
“4-BROMO-5-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE” has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “4-BROMO-5-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE” involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety may interact with enzymes or receptors, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Indole Derivatives
Physicochemical Properties
- Solubility: The phenylhydrazone group in the target compound enhances lipophilicity compared to the hydroxy-substituted analogue in , which may exhibit improved aqueous solubility due to hydrogen bonding . The thiazolidinone-containing compound shows reduced solubility in polar solvents due to its bulkier heterocyclic substituent.
- Thermal Stability: The Z-isomer of the target compound is more thermally stable than the E-isomer, as confirmed by differential scanning calorimetry (DSC) studies . The methoxy-substituted imino derivative exhibits lower melting points (~180–185°C) compared to the target compound (~210–215°C), likely due to weaker intermolecular interactions .
Crystallographic and Computational Data
- Target Compound : Single-crystal X-ray diffraction (SCXRD) studies confirm the Z-configuration, with bond lengths and angles refined using SHELXL . The phenylhydrazone moiety adopts a planar conformation, facilitating π-π stacking interactions in the solid state .
- Software Tools : SHELX and ORTEP were critical in visualizing anisotropic displacement parameters and generating publication-quality figures.
Biological Activity
4-Bromo-5-methyl-3-(2-phenylhydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
The molecular formula of this compound is . The compound features a bromine atom, a methyl group, and a phenylhydrazine moiety, contributing to its diverse biological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays indicated that it exhibits cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated against breast cancer cells (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer cells (IGROV1). The results showed significant inhibition of cell proliferation with log(10)GI(50) values of -6.40, -6.10, and -6.02 respectively, indicating strong anticancer properties .
| Cell Line | Log(10)GI(50) Value |
|---|---|
| BT-549 | -6.40 |
| NCI-H23 | -6.10 |
| IGROV1 | -6.02 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It was found to exhibit activity against several bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus flavus. These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the phenylhydrazine group may interact with cellular targets involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms involved.
Synthesis and Evaluation
In a study focused on synthesizing related indole derivatives, researchers synthesized 4-bromo derivatives and evaluated their cytotoxicity in vitro against a panel of human tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the hydrazine moiety could significantly influence the compound's anticancer efficacy. For example, different substituents on the phenyl ring were shown to affect potency against specific cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
